Butane-1,2,3,4-tetrol

Vue d'ensemble

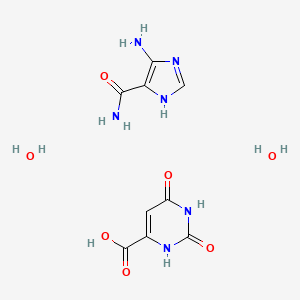

Description

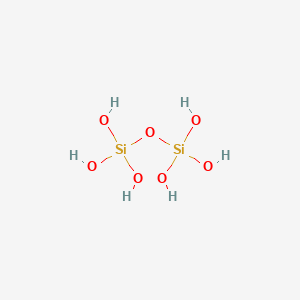

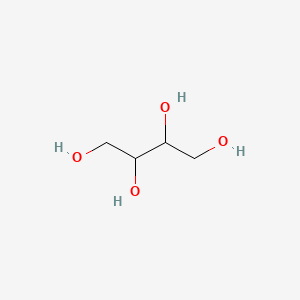

Le DL-Thréitol est un alcool de sucre à quatre carbones chiral avec la formule moléculaire C₄H₁₀O₄. Il existe sous les formes énantiomères D-thréitol et L-thréitol, qui sont les formes réduites du D- et L-thréose . Ce composé est principalement utilisé comme intermédiaire dans la synthèse chimique d'autres composés et a diverses applications dans la recherche scientifique et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le DL-Thréitol peut être synthétisé par réduction du thréose. Une méthode courante implique l'hydrogénation catalytique du thréose en utilisant un catalyseur métallique tel que le palladium sur carbone (Pd/C) dans des conditions douces. La réaction se déroule généralement comme suit :

C₄H₆O₄ + H₂ → C₄H₁₀O₄

Méthodes de production industrielle

En milieu industriel, le DL-Thréitol est produit par fermentation microbienne du glucose. Des souches spécifiques de micro-organismes, telles que certaines espèces de bactéries ou de levures, sont utilisées pour convertir le glucose en thréitol par une série de réactions enzymatiques. Le processus de fermentation est suivi d'étapes de purification pour isoler et purifier le thréitol.

Analyse Des Réactions Chimiques

Types de réactions

Le DL-Thréitol subit diverses réactions chimiques, notamment :

Oxydation : Le DL-Thréitol peut être oxydé en thréose à l'aide d'agents oxydants doux tels que le chlorochromate de pyridinium (PCC).

Réduction : Le DL-Thréitol peut être réduit pour former d'autres alcools de sucre, tels que l'érythritol, en utilisant des agents réducteurs comme le borohydrure de sodium (NaBH₄).

Substitution : Le DL-Thréitol peut subir des réactions de substitution où les groupes hydroxyle sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Chlorochromate de pyridinium (PCC) dans le dichlorométhane (CH₂Cl₂) à température ambiante.

Réduction : Borohydrure de sodium (NaBH₄) dans le méthanol (CH₃OH) à basse température.

Substitution : Divers réactifs en fonction de la substitution souhaitée, tels que les chlorures d'acyle pour l'estérification.

Principaux produits formés

Oxydation : Thréose

Réduction : Érythritol

Substitution : Dérivés estérifiés ou éthérifiés du thréitol

Applications De Recherche Scientifique

Le DL-Thréitol a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.

Biologie : Utilisé dans l'étude des mécanismes enzymatiques et des interactions protéiques.

Médecine : En cours d'investigation pour son utilisation potentielle comme cryoprotecteur dans la préservation des échantillons biologiques.

Industrie : Utilisé dans la production de polymères biodégradables et comme stabilisateur pour certaines enzymes.

Mécanisme d'action

Le DL-Thréitol exerce ses effets principalement par ses interactions avec les enzymes et les protéines. Il agit comme un agent protecteur en empêchant l'oxydation des groupes thiol des protéines, préservant ainsi leur intégrité fonctionnelle. Le composé y parvient en formant des complexes stables avec les groupes thiol, ce qui empêche leur oxydation en disulfures .

Mécanisme D'action

DL-Threitol exerts its effects primarily through its interactions with enzymes and proteins. It acts as a protective agent by preventing the oxidation of thiol groups in proteins, thereby maintaining their functional integrity. The compound achieves this by forming stable complexes with the thiol groups, which prevents their oxidation to disulfides .

Comparaison Avec Des Composés Similaires

Le DL-Thréitol est similaire à d'autres alcools de sucre tels que l'érythritol et le dithioérythritol. Il est unique dans sa configuration chirale spécifique et sa capacité à former des complexes stables avec les groupes thiol. Cela le rend particulièrement utile dans les applications où la protection des groupes thiol est essentielle .

Liste des composés similaires

Érythritol : Un alcool de sucre à quatre carbones utilisé comme substitut du sucre.

Dithioérythritol : Un isomère du dithiothréitol, utilisé pour la protection des groupes sulfhydryle contre l'oxydation.

Les propriétés uniques et la polyvalence du DL-Thréitol en font un composé précieux dans divers domaines de la recherche scientifique et de l'industrie.

Propriétés

IUPAC Name |

butane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859289 | |

| Record name | Butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Threitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7541-59-5, 6968-16-7, 7493-90-5 | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7541-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC20660 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,2,3,4-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.